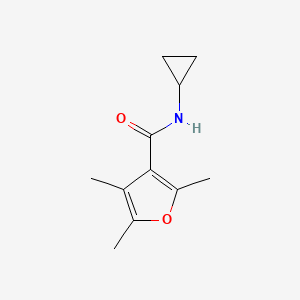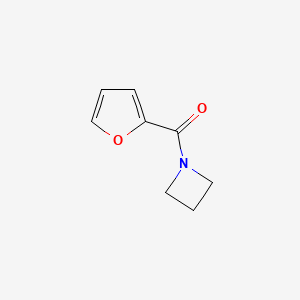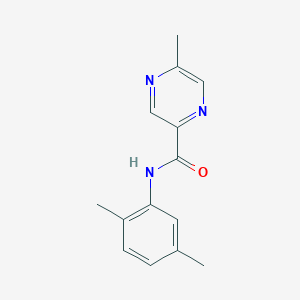![molecular formula C15H16N2O4 B7476403 2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid](/img/structure/B7476403.png)
2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid, also known as clofibric acid, is a chemical compound that belongs to the class of fibric acid derivatives. It is a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, which makes it a useful tool in scientific research.
Mecanismo De Acción
Clofibric acid binds to PPARα and induces a conformational change in the receptor, which allows it to form a heterodimer with retinoid X receptor (RXR). The PPARα-RXR heterodimer then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding activates the transcription of genes involved in fatty acid oxidation, such as acyl-CoA oxidase, and inhibits the transcription of genes involved in triglyceride synthesis, such as fatty acid synthase.
Biochemical and Physiological Effects:
Clofibric acid has been shown to have several biochemical and physiological effects. It increases fatty acid oxidation in the liver, skeletal muscle, and heart, which leads to decreased levels of triglycerides and increased levels of ketone bodies. It also improves insulin sensitivity and glucose homeostasis by increasing glucose uptake and utilization in skeletal muscle and adipose tissue. Clofibric acid has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clofibric acid is a useful tool in scientific research because of its potent PPARα agonist activity. It can be used to study the role of PPARα in various physiological processes, such as lipid metabolism, insulin sensitivity, and inflammation. However, there are some limitations to using 2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid acid in lab experiments. It has been shown to have off-target effects on other PPAR isoforms, such as PPARγ and PPARδ, which can complicate data interpretation. Additionally, this compound acid has been shown to have species-specific effects, which means that results obtained in one species may not necessarily translate to another species.
Direcciones Futuras
There are several future directions for research on 2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid acid. One area of interest is the development of more selective PPARα agonists that do not have off-target effects on other PPAR isoforms. Another area of interest is the use of this compound acid in combination with other drugs to treat metabolic disorders, such as type 2 diabetes and dyslipidemia. Additionally, the role of PPARα in other physiological processes, such as inflammation and cancer, is still not fully understood and warrants further investigation.
Métodos De Síntesis
Clofibric acid can be synthesized by reacting 2-(2-hydroxyphenoxy)acetic acid with isobutyl chloroformate, followed by reaction with 2-amino-2-cyanovinylpyridine in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to obtain 2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid acid.
Aplicaciones Científicas De Investigación
Clofibric acid has been extensively used in scientific research as a PPARα agonist. PPARα is a transcription factor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Clofibric acid activates PPARα, which leads to increased fatty acid oxidation, decreased triglyceride synthesis, and reduced inflammation. Clofibric acid has been used to study the role of PPARα in various physiological processes, such as lipid metabolism, insulin sensitivity, and atherosclerosis.
Propiedades
IUPAC Name |
2-[2-[(E)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10(2)17-15(20)12(8-16)7-11-5-3-4-6-13(11)21-9-14(18)19/h3-7,10H,9H2,1-2H3,(H,17,20)(H,18,19)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSXSGRNWMADMM-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC=CC=C1OCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C/C1=CC=CC=C1OCC(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7476321.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476329.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B7476333.png)



![2-[acetyl(methyl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7476374.png)
![2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476379.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B7476381.png)


![3-fluoro-4-methyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7476402.png)
![N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B7476420.png)
![Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7476426.png)